The most robust method for synthesizing 2-propylselenophene involves the intramolecular cyclization of 1,3-dienyl bromides using potassium selenocyanate (KSeCN) and copper oxide nanoparticles (CuO nps). Under optimized conditions (DMF, 110°C, 8–12 h), aryl-1,3-dienyl bromides with alkyl substituents undergo regioselective selenocyclization to yield 2-propylselenophene derivatives. For example:
| Reactant | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| 1-Bromo-3-propyl-1,3-diene | KSeCN/CuO nps | DMF, 110°C, 10 h | 88 |
| 1-Bromo-3-pentyl-1,3-diene | KSeCN/CuO nps | DMF, 110°C, 12 h | 92 |
This method’s regioselectivity arises from steric and electronic effects, where electron-donating groups stabilize seleniranium intermediates.
Alternative protocols employ iodine (20 mol%) as a catalyst for the reaction between 1,3-dienyl bromides and KSeCN in DMSO at 90–100°C. This approach achieves comparable yields (74–95%) while avoiding noble metals, enhancing scalability. Key advantages include: